molecular formula C14H7ClF2N2OS B3002466 4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-26-0

4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B3002466
CAS RN: 906785-26-0
M. Wt: 324.73
InChI Key: ZXZPPKNNUSXAIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide, were synthesized from corresponding hydrazine carboxamide derivatives . These methods suggest that the synthesis of 4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide would likely involve a condensation reaction between appropriate chloro and difluoro benzothiazole precursors.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques. For example, UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and elemental analysis were used to characterize the synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzothiazole core, which is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemicals.

Chemical Reactions Analysis

Benzothiazole derivatives can form complexes with metals, as seen with neodymium(III) and thallium(III) complexes of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide . The reactivity of these compounds towards metals and other reagents is significant for their potential applications in medicinal chemistry and material science. The ability to form complexes can influence the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of chloro, fluoro, or other substituents can affect the solubility, melting point, and stability of the compounds. The polymorphic forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) exhibit different thermal behaviors, indicating that even small changes in the molecular structure can lead to significant differences in physical properties . These properties are essential for the formulation and application of these compounds in various industries.

properties

IUPAC Name

4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2OS/c15-8-3-1-7(2-4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZPPKNNUSXAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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